Larger 3-Position Substituent in 3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine Reduces Ligand Efficiency Relative to the Difluoromethyl Analog
The 1,1-difluoro-3-butenyl substituent adds substantial steric bulk and lipophilicity compared to the difluoromethyl group found in the co-crystallized fragment 3-(difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (PDB ligand PWG) [1]. While the fragment shows NUDT5 binding in the PanDDA deposition 5QTO, the larger butenyl chain in the target compound is predicted to extend beyond the binding pocket, potentially altering selectivity for related nucleoside diphosphate-linked moiety X hydrolases [1]. This structural difference is directly relevant for teams using fragment growing strategies, as the target compound represents a pre-grown analog with reduced ligand efficiency that may serve as a negative control or selectivity probe.
| Evidence Dimension | Molecular weight and substituent size at position 3 |
|---|---|
| Target Compound Data | MW = 277.19 g/mol; Substituent = 1,1-difluoro-3-butenyl (C4H5F2, 4 rotatable bonds) |
| Comparator Or Baseline | 3-(difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine: MW = 237.13 g/mol; Substituent = difluoromethyl (CHF2, 1 rotatable bond) |
| Quantified Difference | ΔMW = +40.06 g/mol (16.9% mass increase) |
| Conditions | Calculated from molecular formula; no direct biochemical assay data available for the target compound |
Why This Matters
The molecular weight increase directly impacts ligand efficiency indices (LE, LLE), making this compound unsuitable as a direct potency replacement for the fragment but potentially valuable for assessing selectivity against other Nudix hydrolases.
- [1] PDBj. (2019). PDB 5QTO: PanDDA analysis group deposition -- Crystal Structure of NUDT5 in complex with 1R-0641. Retrieved from https://pdbj.org/mine/summary/5qto View Source
